Borothiine-2,4,6-trithiol
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Overview
Description
Preparation Methods
The synthesis of Borothiine-2,4,6-trithiol involves specific reaction conditions and routes. One common method involves the reaction of boron trichloride with hydrogen sulfide under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product . Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and efficiency .
Chemical Reactions Analysis
Borothiine-2,4,6-trithiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of boronic acid derivatives .
Scientific Research Applications
Borothiine-2,4,6-trithiol has several scientific research applications across various fields. In chemistry, it is used as a precursor for the synthesis of boron-containing compounds . In medicine, this compound is being explored for its potential use in cancer therapy and as an antibacterial agent . Additionally, it has industrial applications in the production of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of Borothiine-2,4,6-trithiol involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by binding to certain enzymes and proteins, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes related to oxidative stress and inflammation .
Comparison with Similar Compounds
Borothiine-2,4,6-trithiol can be compared with other similar compounds such as boronic acids and their derivatives . While both types of compounds contain boron atoms, this compound is unique due to the presence of sulfur atoms in its structure . This structural difference imparts distinct chemical properties and reactivity to this compound, making it a valuable compound for specific applications . Similar compounds include boronic acids, boronates, and boron-containing heterocycles .
Properties
CAS No. |
13703-97-4 |
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Molecular Formula |
B3H3S6 |
Molecular Weight |
227.9 g/mol |
IUPAC Name |
2,4,6-tris(sulfanyl)-1,3,5,2,4,6-trithiatriborinane |
InChI |
InChI=1S/B3H3S6/c4-1-7-2(5)9-3(6)8-1/h4-6H |
InChI Key |
JNPNRPBGALYBQU-UHFFFAOYSA-N |
Canonical SMILES |
B1(SB(SB(S1)S)S)S |
Origin of Product |
United States |
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